REACTION_CXSMILES
|
[Br:1][C:2]1[S:3][C:4](Br)=[N:5][N:6]=1.C([O-])([O-])=O.[K+].[K+].[CH3:14][O:15][C:16]1[CH:21]=[CH:20][C:19]([OH:22])=[CH:18][CH:17]=1.O>CN(C)C=O>[Br:1][C:2]1[S:3][C:4]([O:22][C:19]2[CH:20]=[CH:21][C:16]([O:15][CH3:14])=[CH:17][CH:18]=2)=[N:5][N:6]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC=1SC(=NN1)Br
|
Name
|
|
Quantity
|
1.69 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
1.01 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
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UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
cooled to 25° C.
|
Type
|
EXTRACTION
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Details
|
extracted with diethyl ether (2×150 mL) The combined organic layers
|
Type
|
WASH
|
Details
|
were washed with 1N NaOH (1×100 mL), water (3×100 mL) and brine (1×100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1SC(=NN1)OC1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |